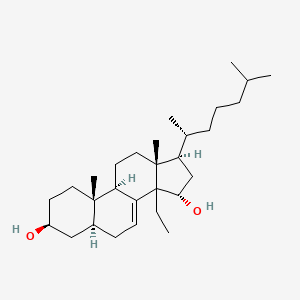

14-Ethylcholest-7-ene-3,15-diol

Description

Contextualization within Endogenous Sterol Metabolism

Endogenous sterol metabolism is a complex and tightly regulated network of enzymatic reactions responsible for the synthesis, modification, and catabolism of cholesterol and other essential sterols. These molecules are not only critical structural components of cellular membranes but also precursors to vital signaling molecules such as steroid hormones and bile acids. nih.gov The biosynthesis of cholesterol from lanosterol (B1674476) involves a series of enzymatic steps, and disruption of this pathway can have profound cellular consequences.

14-Ethylcholest-7-ene-3,15-diol is a synthetic, polyoxygenated sterol that acts as a potent inhibitor of sterol biosynthesis. acs.orgnih.gov Its mechanism of action involves the disruption of the later stages of cholesterol synthesis. Specifically, it has been shown to have at least two sites of action in cultured mammalian cells. acs.org One of its primary effects is the inhibition of the demethylation of lanosterol, leading to the accumulation of lanosterol and its precursor, 24,25-dihydrolanosterol. nih.gov This blockage of the metabolic pathway prevents the formation of downstream sterols, including cholesterol. The accumulation of these precursor sterols can, in turn, alter cellular processes and morphology. nih.gov

Historical Perspective on Cholestane (B1235564) Derivative Research

The history of sterol research dates back to the 18th century with the discovery of cholesterol from gallstones. mdpi.com However, it was in the mid- to late 20th century that the field saw a significant shift towards understanding the biosynthesis and function of these molecules. mdpi.com This era was marked by the use of tracer studies, advanced analytical techniques like high-field NMR and X-ray diffraction, and the isolation and characterization of the enzymes involved in the cholesterol biosynthetic pathway. mdpi.com

The development of synthetic cholestane derivatives, such as this compound, emerged from the desire to create specific tools to probe and manipulate the sterol metabolic pathway. Researchers synthesized a variety of sterol analogs with modifications to the sterol nucleus and side chain to investigate the structure-activity relationships of the enzymes involved in cholesterol biosynthesis. These synthetic compounds, often categorized as sterol biosynthesis inhibitors (SBIs), have been instrumental in elucidating the roles of specific enzymes and the consequences of their inhibition. wikipedia.org The study of such inhibitors has not only been crucial for basic biochemical research but has also laid the groundwork for the development of therapeutic agents, such as cholesterol-lowering drugs. wikipedia.org

Significance of Polyoxygenated Sterols in Biochemical Studies

Polyoxygenated sterols, a class of sterols characterized by the presence of multiple oxygen-containing functional groups (hydroxyl, keto, epoxy), have gained significant attention in biochemical research. These molecules, which can be formed both enzymatically and through non-enzymatic oxidation, are often referred to as oxysterols. nih.gov They are not merely byproducts of cholesterol metabolism but are now recognized as important signaling molecules involved in a wide range of cellular processes.

The significance of polyoxygenated sterols in biochemical studies stems from their diverse biological activities. They have been shown to be potent regulators of gene expression, particularly through their interaction with nuclear receptors like the Liver X Receptors (LXRs). nih.gov This interaction plays a key role in the regulation of cholesterol homeostasis. Furthermore, oxysterols are implicated in various cellular events, including the induction of apoptosis (programmed cell death), modulation of inflammatory responses, and regulation of cell differentiation. nih.gov

The introduction of ethyl and hydroxyl groups in synthetic compounds like this compound is a deliberate strategy to create potent and specific modulators of sterol metabolism. These modifications can enhance the binding affinity of the molecule to target enzymes or introduce novel biological activities. By studying the effects of these synthetic polyoxygenated sterols, researchers can gain a deeper understanding of the physiological and pathological roles of their naturally occurring counterparts and the intricate regulatory networks that govern cellular function.

Research Findings on this compound

Studies on this compound have provided valuable insights into its inhibitory effects on sterol biosynthesis and its impact on cellular physiology.

| Cell Line | Concentration | Observed Effects | Reference |

| CHO-K1 | 0.1 µM | Marked accumulation of lanosterol and 24,25-dihydrolanosterol; Striking elongation of cells. | nih.gov |

| Cultured Mammalian Cells | Not specified | Potent inhibitor of sterol biosynthesis with two sites of action. | acs.org |

| Mouse L-cells, Primary cultures of fetal mouse liver cells | Not specified | Potent inhibitor of the synthesis of digitonin-precipitable sterols; Reduction in the activity of 3-hydroxy-3-methylglutaryl-CoA reductase. |

Key Enzymes and Intermediates in Sterol Biosynthesis Affected by this compound

| Enzyme/Process | Effect of this compound | Resulting Accumulation | Reference |

| Lanosterol 14α-demethylase (CYP51A1) | Inhibition | Lanosterol, 24,25-Dihydrolanosterol | nih.gov |

| 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR) | Reduction in activity | - |

Structure

2D Structure

3D Structure

Properties

CAS No. |

64153-52-2 |

|---|---|

Molecular Formula |

C29H50O2 |

Molecular Weight |

430.7 g/mol |

IUPAC Name |

(3S,5S,9R,10S,13R,15S,17R)-14-ethyl-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,15-diol |

InChI |

InChI=1S/C29H50O2/c1-7-29-24-12-11-21-17-22(30)13-15-27(21,5)23(24)14-16-28(29,6)25(18-26(29)31)20(4)10-8-9-19(2)3/h12,19-23,25-26,30-31H,7-11,13-18H2,1-6H3/t20-,21+,22+,23+,25-,26+,27+,28-,29?/m1/s1 |

InChI Key |

QGLIKDSBWIUDFT-JPFRARASSA-N |

SMILES |

CCC12C(CC(C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)CCCC(C)C)O |

Isomeric SMILES |

CCC12[C@H](C[C@@H]([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)[C@H](C)CCCC(C)C)O |

Canonical SMILES |

CCC12C(CC(C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)CCCC(C)C)O |

Synonyms |

14 alpha-ethyl-5 alpha-cholest-7-ene-3 beta,15 alpha-diol 14-Et-CE-3,15-diol 14-ethylcholest-7-ene-3,15-diol 14-ethylcholest-7-ene-3,15-diol, (3beta,5alpha,15beta)-isome |

Origin of Product |

United States |

Stereochemical Characterization and Isomeric Considerations of 14 Ethylcholest 7 Ene 3,15 Diol

Determination of Absolute and Relative Stereochemistry

The primary methods for unambiguous structure elucidation include X-ray crystallography and various forms of spectroscopy. For instance, the structures of 14α-methyl-5α-cholest-7-en-3β,15β-diol and its 15α-isomer were unequivocally established through X-ray crystallographic analysis of a p-bromobenzoyloxy derivative. documentsdelivered.comnih.gov This technique provides precise information on the spatial arrangement of atoms, allowing for the determination of both the relative and absolute stereochemistry.

Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are also pivotal. High-resolution NMR spectroscopy, including 1H and 13C NMR, provides detailed information about the chemical environment of each atom, which can be used to infer stereochemical relationships. researchgate.net Techniques like the Mosher method, which involves the formation of diastereomeric esters, can be employed with NMR to determine the absolute configuration of chiral centers. usm.edu Furthermore, computational methods, such as the theoretical calculation of Electronic Circular Dichroism (ECD) spectra, have become a powerful tool for assigning the absolute configuration of chiral natural products. nih.gov

The stereochemical complexity of 14-Ethylcholest-7-ene-3,15-diol arises from multiple chiral centers within the cholestane (B1235564) skeleton and at the substituted positions. The hydroxyl groups at C3 and C15, and the ethyl group at C14, can exist in different spatial orientations (α or β), leading to a variety of possible stereoisomers. The relative stereochemistry describes the orientation of these substituents relative to each other and to the ring system, while the absolute stereochemistry defines the actual three-dimensional arrangement of the atoms.

| Analytical Technique | Application in Stereochemical Determination | Reference |

| X-ray Crystallography | Provides unequivocal determination of absolute and relative stereochemistry of crystalline compounds. | documentsdelivered.comnih.gov |

| NMR Spectroscopy | Elucidates the chemical environment of atoms to infer stereochemical relationships. Techniques like the Mosher method can determine absolute configuration. | usm.edu |

| Mass Spectrometry | Fragmentation patterns can provide clues about the structure and stereochemistry of the molecule. | researchgate.net |

| Electronic Circular Dichroism (ECD) | Comparison of experimental and theoretically calculated spectra can determine the absolute configuration of chiral molecules in solution. | nih.gov |

Conformational Analysis of the Cholestane Skeleton

The biological function of a sterol is intrinsically linked to its three-dimensional shape, which is dictated by the conformation of its fused ring system. The cholestane skeleton of this compound is a rigid structure, yet it possesses a degree of flexibility that influences its interactions with biological macromolecules.

The orientation of the hydroxyl groups at C3 and C15 will also influence the conformational preferences of the A and D rings, respectively. These polar groups can participate in intramolecular hydrogen bonding, which can stabilize certain conformations. The interplay between the bulky ethyl group at C14 and the hydroxyl group at C15 is likely to be a key determinant of the local conformation around the D-ring.

| Ring | Typical Conformation | Factors Influencing Conformation |

| A, B, C | Chair | Ring fusion, presence of double bonds (e.g., Δ7) |

| D | Envelope or Twist | Ring fusion, substituents (e.g., C15-OH, C14-ethyl) |

Impact of Isomerism on Biological Activity Studies

Isomerism, the phenomenon where molecules have the same chemical formula but different arrangements of atoms, is of paramount importance in pharmacology and biochemistry. nih.gov The specific three-dimensional structure of a molecule, including its stereochemistry and conformation, dictates its ability to interact with biological targets such as enzymes and receptors. Consequently, different isomers of a compound can exhibit vastly different biological activities.

For a molecule like this compound, with multiple chiral centers, a large number of stereoisomers are possible. The spatial orientation of the hydroxyl groups at C3 and C15, and the ethyl group at C14, will determine how the molecule presents itself to its biological target. For instance, a hydroxyl group in an axial versus an equatorial position can dramatically alter binding affinity.

Studies on related sterols have demonstrated the critical role of stereochemistry in determining biological effects. For example, in the case of 14α-methyl-5α-cholest-7-en-3β,15-diol, the stereochemistry at C15 was found to be crucial for its metabolism. Only the 3β,15β-diol isomer was convertible to cholesterol in rat liver homogenates, while the 3β,15α-diol isomer was not. documentsdelivered.comnih.gov This highlights how a subtle change in the orientation of a single hydroxyl group can completely alter the metabolic fate and, by extension, the biological activity of the molecule.

The presence of the 14α-alkyl group is also known to be a key determinant of the biological activity of many sterols. The demethylation at C14 is a critical step in cholesterol biosynthesis, and compounds that mimic the intermediates of this process can act as potent inhibitors of sterol synthesis. nih.gov The introduction of an ethyl group instead of a methyl group at C14 in this compound would likely modulate its interaction with the enzymes involved in this pathway.

| Isomeric Feature | Potential Impact on Biological Activity |

| Stereochemistry at C3 and C15 | Affects binding to target proteins and metabolic fate. |

| Stereochemistry at C14 | Influences interaction with enzymes in the sterol biosynthetic pathway. |

| Overall Molecular Conformation | Determines the shape-complementarity with biological receptors. |

Advanced Research in Chemical Synthesis and Analog Design for 14 Ethylcholest 7 Ene 3,15 Diol

De Novo Synthetic Methodologies for Cholestene Diols

The de novo synthesis of complex steroidal structures such as cholestene diols presents considerable challenges to organic chemists. These syntheses often involve multi-step sequences requiring precise control of stereochemistry. While a specific de novo synthesis for 14-Ethylcholest-7-ene-3,15-diol is not extensively detailed in publicly available literature, the synthesis of related cholestene diols provides insight into the potential strategies that could be employed.

General approaches to the synthesis of the cholestene diol framework often rely on the transformation of more readily available steroid precursors. For instance, the chemical synthesis of 5α-cholest-7-en-3β,14α-diol has been achieved through a mild Wolff-Kishner reduction of 3β-acetoxy-8α,14α-epoxy-5α-cholestan-7-one. nih.gov This method highlights the use of classic organic reactions to introduce specific functional groups onto the steroid nucleus.

Another synthetic strategy involves the hydroboration of a diene precursor. The synthesis of 5β-cholest-8-ene-3β,15α-diol was accomplished by the hydroboration of 5β-cholesta-8,14-dien-3β-ol. nih.gov This reaction allows for the regioselective and stereoselective introduction of a hydroxyl group. The Diels-Alder reaction is another powerful tool in steroid synthesis, enabling the construction of the characteristic four-ring system from non-steroidal starting materials. researchgate.net These established methodologies for the synthesis of related cholestene diols could be adapted for the de novo synthesis of this compound, likely involving the strategic introduction of the ethyl group at the C14 position and the diol functionalities at C3 and C15.

Chemoenzymatic Approaches to Stereoselective Synthesis

The inherent stereochemical complexity of steroids like this compound makes chemoenzymatic synthesis an attractive approach. This strategy combines the flexibility of chemical synthesis with the high regio- and stereoselectivity of biocatalysis. researchgate.net While a specific chemoenzymatic route to this compound has not been detailed, the principles are well-established within steroidal chemistry.

Rational Design and Synthesis of Structural Analogs and Derivatives

The rational design and synthesis of structural analogs of this compound are crucial for investigating its structure-activity relationships and exploring its therapeutic potential. ontosight.ai Several analogs have been synthesized, providing valuable insights into the biological effects of modifications to the cholestene scaffold.

One notable example is the synthesis of 15β-methyl-5α,14β-cholest-7-ene-3β,15α-diol. This analog was prepared by treating 3β-benzoyloxy-14α,15α-epoxy-5α-cholest-7-ene with methyl magnesium iodide. nih.gov The resulting diol was found to be a potent inhibitor of sterol synthesis. nih.gov The synthesis of other analogs, such as 14α-methyl-5α-cholest-7-en-3β,15β-diol and its 15α-epimer, has also been reported. nih.gov These studies demonstrate that small structural modifications, such as the addition of a methyl group, can significantly impact the biological activity of the molecule.

| Analog Name | Key Synthetic Precursor | Key Transformation | Reference |

|---|---|---|---|

| 15β-Methyl-5α,14β-cholest-7-ene-3β,15α-diol | 3β-Benzoyloxy-14α,15α-epoxy-5α-cholest-7-ene | Treatment with methyl magnesium iodide | nih.gov |

| 14α-Methyl-5α-cholest-7-en-3β,15β-diol | Not specified in provided abstracts | Chemical synthesis | nih.gov |

| 14α-Methyl-5α-cholest-7-en-3β,15α-diol | Not specified in provided abstracts | Chemical synthesis | nih.gov |

| 5α-Cholest-7-en-3β,14α-diol | 3β-Acetoxy-8α,14α-epoxy-5α-cholestan-7-one | Mild Wolff-Kishner reduction | nih.gov |

| 5β-Cholest-8-ene-3β,15α-diol | 5β-Cholesta-8,14-dien-3β-ol | Hydroboration | nih.gov |

Development of Isotopic Probes for Metabolic Pathway Elucidation

To understand the metabolic fate and mechanism of action of this compound, the development of isotopically labeled probes is essential. These probes allow researchers to trace the molecule through complex biological systems.

A relevant example is the use of [16-³H]-14α-methyl-5α-cholest-7-en-3β,15β-diol and its 15α-epimer in metabolic studies. nih.gov The introduction of a tritium (B154650) (³H) label at a specific position allows for the sensitive detection of the compound and its metabolites. Studies with these labeled compounds in rat liver homogenates revealed that only the 3β,15β-diol was converted to cholesterol. nih.gov This highlights the importance of stereochemistry in the metabolic processing of these sterols. While a specific isotopic probe for this compound is not detailed in the provided search results, the methodology of introducing isotopic labels like tritium or carbon-14 (B1195169) into the steroid backbone is a well-established technique that could be applied to create such a probe.

| Isotopic Probe | Isotope | Application | Reference |

|---|---|---|---|

| [16-³H]-14α-Methyl-5α-cholest-7-en-3β,15β-diol | Tritium (³H) | Metabolism studies in rat liver homogenates | nih.gov |

| [16-³H]-14α-Methyl-5α-cholest-7-en-3β,15α-diol | Tritium (³H) | Metabolism studies in rat liver homogenates | nih.gov |

Elucidation of Molecular Mechanisms of Biological Action of 14 Ethylcholest 7 Ene 3,15 Diol

Inhibition of Sterol Biosynthesis: Primary and Secondary Targets

14-Ethylcholest-7-ene-3,15-diol is a potent inhibitor of sterol biosynthesis, demonstrating a complex mechanism of action that involves multiple targets within the pathway. nih.gov Research on a closely related analog, 14α-ethyl-5α-cholest-7-ene-3β,15α-diol, has shown that its primary inhibitory action occurs at a step distal to the formation of mevalonic acid. nih.govnih.gov

When cultured mammalian cells, such as Chinese Hamster Ovary (CHO-K1) cells, are exposed to this class of compounds, a significant alteration in the cellular sterol profile is observed. nih.gov The most notable change is a marked accumulation of lanosterol (B1674476) and 24,25-dihydrolanosterol. nih.govnih.gov This accumulation is a direct consequence of the inhibition of the enzyme responsible for the demethylation of these precursor sterols, pointing to lanosterol 14α-demethylase as a primary target. nih.gov

In addition to this primary target, evidence points to a secondary site of action. The compound also modulates the activity of 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), the rate-limiting enzyme in the early stages of the cholesterol biosynthesis pathway. nih.govnih.gov This indicates that the inhibitory influence of this compound extends to both early and late stages of sterol synthesis.

Table 1: Effect of 14α-ethyl-5α-cholest-7-ene-3β,15α-diol on Cellular Sterol Composition in CHO-K1 Cells Data synthesized from descriptive findings in cited research.

| Cellular Condition | Key Sterol Changes | Implied Target |

| Untreated CHO-K1 Cells | Normal cholesterol levels | - |

| Treated with 0.1 µM 14α-ethyl-5α-cholest-7-ene-3β,15α-diol | Marked accumulation of lanosterol and 24,25-dihydrolanosterol | Lanosterol 14α-demethylase |

Direct Interaction with Lanosterol 14α-Demethylase (CYP51/P-450DM)

The primary molecular target of this compound is Lanosterol 14α-demethylase, a cytochrome P450 enzyme also known as CYP51. nih.govwikipedia.org This enzyme is crucial for the transformation of lanosterol into cholesterol in animals and ergosterol (B1671047) in fungi. wikipedia.orgwikipedia.org CYP51 catalyzes the removal of the 14α-methyl group from lanosterol, a vital checkpoint in the pathway. wikipedia.org

The accumulation of lanosterol and its dihydro-derivative in cells treated with related diol compounds strongly supports the direct inhibition of CYP51. nih.govnih.gov The mechanism involves the binding of the inhibitor to the enzyme, preventing it from processing its natural substrate, lanosterol. nih.gov The structure of these inhibitors, featuring a sterol backbone with additional hydroxyl and ethyl groups, likely facilitates their entry into the enzyme's active site, which is typically occupied by sterol intermediates. wikipedia.org The inhibition of this specific demethylation step halts the progression of the biosynthetic pathway, leading to the buildup of precursor molecules. nih.gov

Modulation of 3-Hydroxy-3-methylglutaryl-CoA Reductase (HMGR) Activity

Beyond its direct action on CYP51, this compound also influences the activity of 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR). nih.gov HMGR is a key regulatory enzyme located earlier in the sterol biosynthesis pathway, responsible for converting HMG-CoA to mevalonic acid. nih.gov

Analysis of Dual-Action Inhibitory Mechanisms

The biological efficacy of this compound is amplified by its dual-action inhibitory mechanism. nih.gov It simultaneously targets two distinct and critical control points in the sterol biosynthesis pathway:

Downstream Inhibition: A direct, potent inhibition of lanosterol 14α-demethylase (CYP51), which blocks the later stages of cholesterol synthesis. nih.govnih.gov

Upstream Regulation: A secondary, modulatory effect on HMG-CoA reductase, which curtails the initial flux of precursors into the pathway. nih.govnih.gov

This two-pronged attack is highly effective. The primary blockage at CYP51 causes the buildup of lanosterol, which then signals for the downregulation of HMGR. nih.govnih.govresearchgate.net This coordinated inhibition ensures a comprehensive shutdown of cholesterol production. A study on a similar inhibitor demonstrated that this dual effect does not necessarily interfere with other related cellular processes, such as low-density lipoprotein (LDL) uptake and degradation, suggesting a specific and targeted regulation of the sterol synthetic pathway. researchgate.net

Table 2: Dual-Action Inhibition by this compound Analogs

| Target Enzyme | Type of Inhibition | Consequence |

| Lanosterol 14α-demethylase (CYP51) | Primary, Direct | Accumulation of lanosterol and 24,25-dihydrolanosterol nih.govnih.gov |

| HMG-CoA Reductase (HMGR) | Secondary, Modulatory | Reduction in enzyme activity; decreased mevalonate (B85504) synthesis nih.govnih.gov |

Cellular and Subcellular Localization of Inhibitory Effects

The inhibitory effects of this compound are observed within cultured mammalian cells, such as CHO-K1 cells and fetal mouse liver cells. nih.govnih.gov The enzymes targeted by this compound have specific subcellular localizations. Both HMG-CoA reductase and lanosterol 14α-demethylase are membrane-bound proteins located in the endoplasmic reticulum (ER). wikipedia.org

Therefore, the compound must traverse the plasma membrane and localize to the ER to exert its effects. The lipophilic nature of the sterol backbone facilitates its passage across cellular membranes. Within the ER, it can interact directly with CYP51. The resulting accumulation of lanosterol within the ER membrane is believed to be a key signal that leads to the subsequent downregulation of HMGR, which is also embedded in the ER membrane. nih.gov Interestingly, the profound changes in sterol composition induced by these inhibitors have also been associated with morphological changes in cells, such as a striking elongation of CHO-K1 cells. nih.gov

Comparative Mechanistic Studies with Other Oxysterol Regulators

The mechanism of this compound can be better understood by comparing it to other oxysterol regulators. For instance, a study comparing the effects of 14α-hydroxymethyl-5α-cholest-7-ene-3β,15α-diol (a Δ⁷-triol) with its isomer, 14α-hydroxymethyl-5α-cholest-6-ene-3β,15α-diol (a Δ⁶-triol), revealed distinct sites of action distal to mevalonate formation. nih.gov

While the Δ⁷-triol potently inhibited the metabolism of lanosterol and 24,25-dihydrolanosterol (consistent with CYP51 inhibition), the Δ⁶-triol had only a slight effect on this step. nih.gov Instead, the Δ⁶-triol caused a substantial accumulation of 5α-cholest-8-en-3β-ol, indicating an inhibition of the sterol Δ⁸→Δ⁷ isomerase enzyme. nih.gov This comparison highlights the specificity of the inhibitory action, where subtle changes in the sterol's chemical structure (the position of a double bond) can completely shift its enzymatic target within the same pathway. Both compounds, however, were found to reduce the activity of HMG-CoA reductase, suggesting this is a more common downstream consequence of disrupting the later stages of sterol synthesis. nih.gov This contrasts with other dual-target inhibitors being developed, such as those that simultaneously inhibit fungal CYP51 and histone deacetylase (HDAC), which represents a different strategy of targeting separate pathways to achieve a synergistic effect. nih.gov

State of the Art Analytical Methodologies for the Characterization of 14 Ethylcholest 7 Ene 3,15 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of complex organic molecules, including sterols. taylorfrancis.com It is a non-destructive method that provides detailed information about the carbon-hydrogen framework of a molecule. taylorfrancis.com For 14-Ethylcholest-7-ene-3,15-diol, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: This technique provides information about the chemical environment of protons in the molecule. Key signals for this compound would include:

Hydroxyl Protons (-OH): Resonances for the protons of the two hydroxyl groups at C-3 and C-15. The chemical shift of these protons can vary depending on the solvent and concentration.

Olefinic Proton: A signal corresponding to the proton at C-7, which is part of the double bond in the B-ring.

Methyl Protons: Distinct signals for the various methyl groups in the sterol core and the ethyl group at C-14.

Methylene and Methine Protons: A complex region of overlapping signals from the sterol's cyclic structure and side chain.

¹³C NMR Spectroscopy: This provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is highly sensitive to its local electronic environment. nih.gov Key expected signals for this compound include:

Carbons bearing hydroxyl groups (C-3 and C-15): These carbons would appear at characteristic downfield shifts.

Olefinic carbons (C-7 and C-8): Signals for the sp²-hybridized carbons of the double bond.

Quaternary carbon (C-14): The carbon atom to which the ethyl group is attached.

2D NMR Techniques: To definitively assign all proton and carbon signals, especially in the crowded regions of the spectrum, various two-dimensional (2D) NMR experiments are employed. These include:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace the connectivity of the proton network.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity across quaternary carbons and functional groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the stereochemistry of the molecule.

Interactive Data Table: Representative NMR Data for Sterol Structures

| Technique | Observed Signals | Interpretation |

| ¹H NMR | Chemical shifts (ppm), coupling constants (Hz) | Provides information on the proton environment and connectivity. |

| ¹³C NMR | Chemical shifts (ppm) | Reveals the carbon framework of the molecule. nih.gov |

| COSY | Cross-peaks between coupled protons | Establishes H-H spin-spin coupling networks. |

| HSQC | Cross-peaks between directly bonded ¹H and ¹³C | Maps protons to their attached carbons. |

| HMBC | Cross-peaks between long-range coupled ¹H and ¹³C | Determines connectivity across multiple bonds. |

| NOESY | Cross-peaks between spatially close protons | Elucidates the 3D structure and stereochemistry. |

High-Resolution Mass Spectrometry (HRMS) for Compound Identification and Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for identifying its metabolites. pharmaron.com

For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental formula (C₂₉H₅₀O₂). This is a critical first step in its identification.

Metabolite Profiling: In biological systems, this compound can undergo various metabolic transformations. HRMS, often coupled with liquid chromatography (LC-HRMS), is instrumental in detecting and identifying these metabolites. nih.govresearchgate.net Common metabolic reactions for sterols include hydroxylation, oxidation, and conjugation. LC-HRMS can separate the complex mixture of metabolites, and the high mass accuracy of the detector allows for the confident identification of the elemental composition of each metabolite. nih.gov Tandem mass spectrometry (MS/MS) experiments can further provide structural information by fragmenting the metabolite ions and analyzing the resulting fragment ions. nih.gov

Interactive Data Table: HRMS and Metabolite Profiling Parameters

| Parameter | Description | Application to this compound |

| Mass Analyzer | Time-of-Flight (TOF), Orbitrap | Provides high mass resolution and accuracy for elemental composition determination. pharmaron.com |

| Ionization Source | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | Gently ionizes the molecule for mass analysis. ESI is common for sterols. nih.gov |

| LC Separation | Reversed-phase or HILIC chromatography | Separates the parent compound from its metabolites before MS detection. nih.gov |

| MS/MS Fragmentation | Collision-Induced Dissociation (CID) | Generates fragment ions to provide structural information about metabolites. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Sterol Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds like sterols. aocs.org However, due to the presence of polar hydroxyl groups, sterols often require derivatization to increase their volatility and improve their chromatographic behavior. nih.govnih.gov

Derivatization: The most common derivatization method for sterols is silylation, where the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). mdpi.com This process makes the molecule more volatile and less prone to thermal degradation in the GC inlet and column.

Analysis: The derivatized sample is then injected into the GC, where the components are separated based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides a mass spectrum for each component, allowing for its identification. The fragmentation patterns observed in the mass spectrum are often characteristic of the sterol structure and can be used for confirmation.

Interactive Data Table: GC-MS Analysis of Sterols

| Step | Procedure | Purpose |

| Sample Preparation | Extraction and purification of the sterol fraction. | To isolate the sterols from the sample matrix. |

| Derivatization | Silylation (e.g., with BSTFA) to form TMS ethers. mdpi.com | To increase volatility and improve chromatographic performance. nih.gov |

| GC Separation | Separation on a capillary column (e.g., non-polar or mid-polar). | To separate the different sterol components in the mixture. |

| MS Detection | Electron Ionization (EI) followed by mass analysis. | To generate a mass spectrum for identification based on molecular ion and fragmentation patterns. aocs.org |

High-Performance Liquid Chromatography (HPLC) for Purification and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the purification and quantification of sterols. researchgate.net Unlike GC, HPLC can be performed at room temperature, which is advantageous for thermally sensitive compounds. Furthermore, derivatization is not always necessary. nih.gov

Purification: Preparative HPLC can be used to isolate this compound from a complex mixture, providing a pure sample for further structural analysis or biological testing. Different column chemistries, such as reversed-phase (e.g., C18) or normal-phase, can be employed depending on the polarity of the target compound and the matrix. sigmaaldrich.com

Quantification: Analytical HPLC, often coupled with a suitable detector like a UV detector or a mass spectrometer, is used for the accurate quantification of this compound in various samples. jascoinc.comjasco-global.com By using a calibration curve prepared with a known standard, the concentration of the compound in the sample can be determined.

Interactive Data Table: HPLC Parameters for Sterol Analysis

| Parameter | Description | Relevance to this compound |

| Stationary Phase | C18, C8, Phenyl, Cyano | The choice of column chemistry affects the retention and separation of the sterol. C18 is common for reversed-phase separation. |

| Mobile Phase | Acetonitrile, Methanol, Water | The composition of the mobile phase is optimized to achieve good separation. jascoinc.com |

| Detector | UV, Refractive Index (RI), Mass Spectrometry (MS) | MS detection provides the highest sensitivity and selectivity for quantification. nih.govresearchgate.net |

| Mode | Isocratic or Gradient Elution | Gradient elution is often used for complex samples containing compounds with a wide range of polarities. lipidmaps.org |

Challenges in Structural Elucidation of Polyoxygenated Sterols and Reassignment Strategies

The structural elucidation of polyoxygenated sterols like this compound can be challenging due to the high degree of stereochemical complexity and the potential for subtle differences in spectroscopic data between isomers.

Challenges:

Stereochemistry: Determining the relative and absolute stereochemistry of multiple chiral centers and the geometry of the double bond can be difficult.

Signal Overlap: In NMR spectra, severe signal overlap in the proton and even carbon spectra can complicate the assignment process. taylorfrancis.com

Lack of Reference Data: For novel compounds, the absence of previously reported spectroscopic data makes structural assignment more challenging.

Isomeric Similarity: Isomers often exhibit very similar fragmentation patterns in mass spectrometry, making their differentiation difficult without chromatographic separation.

Reassignment Strategies:

Advanced NMR Techniques: The use of more sophisticated 2D and 3D NMR experiments can help to resolve signal overlap and provide more definitive connectivity and stereochemical information.

Computational Chemistry: Quantum mechanical calculations of NMR chemical shifts and coupling constants can be used to predict the spectra for different possible isomers and compare them with the experimental data to identify the correct structure.

Chemical Derivatization: Selective chemical modification of the molecule can help to confirm the presence and location of functional groups and can also aid in determining stereochemistry.

Total Synthesis: The unambiguous confirmation of a proposed structure can ultimately be achieved through its total chemical synthesis and comparison of the spectroscopic data of the synthetic compound with that of the natural product.

Occurrence and Distribution of 14 Ethylcholest 7 Ene 3,15 Diol and Analogs in Biological Research Models

Investigation of Diverse Natural Sources and Organisms

A thorough review of scientific literature indicates that 14-Ethylcholest-7-ene-3,15-diol is primarily recognized as a synthetically created compound. To date, there are no definitive reports of its isolation from natural sources, including marine organisms, plants, or fungi.

While the target compound itself has not been found in nature, a diverse array of structurally related sterols, including various ethyl-substituted cholestane (B1235564) derivatives, have been identified in marine ecosystems. For instance, marine sponges and red algae are known to produce a variety of unique sterols. These findings suggest that while the specific configuration of this compound is not a known natural product, the foundational cholestane structure with ethyl modifications does appear in the biosphere.

Role as an Endogenous Metabolite or Xeno-Sterol in Experimental Systems

In the context of experimental biology, this compound is classified as a xeno-sterol, meaning it is an external compound introduced into a biological system. It is not considered an endogenous metabolite in the organisms in which it has been studied. The primary utility of this compound in research has been as a potent inhibitor of sterol biosynthesis. nih.gov

Research utilizing cultured mammalian cell lines, such as Chinese Hamster Ovary (CHO-K1) cells, has been pivotal in elucidating the biochemical effects of this molecule. When introduced to these cell cultures, this compound demonstrates a significant impact on the sterol synthesis pathway. nih.govnih.gov

Detailed Research Findings in CHO-K1 Cells:

Studies have shown that the introduction of this compound to CHO-K1 cells cultured in a lipid-deficient medium leads to a notable disruption of normal sterol production. nih.gov This inhibitory action results in the accumulation of precursor sterols, most significantly lanosterol (B1674476). nih.gov The buildup of these intermediates indicates a blockage at a specific point in the biosynthetic cascade, preventing the formation of downstream sterol products.

The table below summarizes the key findings from research on CHO-K1 cells:

| Experimental System | Compound Administered | Observed Effect on Sterol Profile | Reference |

| CHO-K1 Cells | This compound | Marked accumulation of lanosterol | nih.gov |

These findings underscore the compound's role as a powerful tool for studying the intricacies of sterol metabolism and the consequences of its disruption.

Characterization of Sterol Profiles in Genetically Modified Organisms

Based on available scientific literature, there is no information regarding the characterization of sterol profiles in genetically modified organisms in response to this compound. The research focus has remained on its effects in established, non-genetically modified cell line models.

Future Directions and Emerging Research Avenues for 14 Ethylcholest 7 Ene 3,15 Diol

Exploration of Undiscovered Enzymatic Interactions within Sterol Pathways

The cholesterol biosynthesis pathway is a complex cascade involving numerous enzymes. nih.govsketchy.com While major regulatory points like HMG-CoA reductase are well-studied, the regulation of over 20 subsequent enzymes is less understood. nih.gov 14-Ethylcholest-7-ene-3,15-diol is known to inhibit sterol biosynthesis, causing an accumulation of precursors like lanosterol (B1674476) and 24,25-dihydrolanosterol. nih.govnih.gov This inhibitory action points to interactions with key enzymes downstream of HMG-CoA reductase.

Future research will focus on identifying the specific enzymes that are directly targeted by this compound. A primary candidate for investigation is lanosterol 14α-demethylase (CYP51A1) , a critical enzyme in the conversion of lanosterol to cholesterol. The 14α-ethyl group on the compound may act as a potent inhibitor of this enzyme. Other potential enzymatic targets include those involved in the latter stages of cholesterol synthesis, such as squalene epoxidase (SQLE) and NAD(P)-dependent steroid dehydrogenase-like (NSDHL) . nih.gov

Systematic studies using purified enzymes and advanced analytical techniques will be crucial to map these interactions precisely. Understanding how this compound modulates these enzymes could reveal novel regulatory nodes within the sterol pathway, offering new targets for therapeutic intervention in metabolic diseases.

Development of Advanced Computational Models for Structure-Activity Relationships

The unique biological activity of this compound stems from its specific chemical structure. ontosight.ai To explore this further, the development of advanced computational models is a promising research avenue. Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity of new, hypothetical analogs based on their three-dimensional structures.

These computational approaches will allow for the in-silico screening of a vast library of virtual compounds derived from the this compound scaffold. By systematically modifying features such as the length of the alkyl chain at C14, the position and stereochemistry of hydroxyl groups, and the saturation of the sterol ring, researchers can identify which structural motifs are most critical for its inhibitory effects. This will guide the synthesis of more potent and selective next-generation inhibitors.

Table 1: Key Structural Features of this compound for SAR Studies

| Structural Feature | Position | Potential for Modification | Predicted Impact on Activity |

|---|---|---|---|

| Ethyl Group | C14 | Varying alkyl chain length (methyl, propyl, etc.) | Altering steric hindrance and interaction with target enzymes like CYP51A1. |

| Hydroxyl Group | C3 | Esterification, etherification, or removal. | Modifying polarity and hydrogen bonding capacity. |

| Hydroxyl Group | C15 | Changing stereochemistry (alpha to beta) or removal. | Affecting binding affinity and specificity to target proteins. |

Utilization as a Biochemical Probe for Sterol Regulatory Element-Binding Protein (SREBP) Pathway Research

The Sterol Regulatory Element-Binding Protein (SREBP) pathway is a central regulator of lipid homeostasis. wikipedia.org SREBPs are transcription factors that, in response to low cellular sterol levels, activate genes involved in cholesterol and fatty acid synthesis. wikipedia.orgnih.gov Given that this compound potently inhibits sterol synthesis and alters the cellular sterol profile, it represents a valuable tool to probe the intricacies of SREBP regulation. nih.govnih.gov

By depleting specific sterol intermediates, this compound can be used to investigate how the SREBP pathway senses and responds to fluctuations in different sterol pools. When cells are treated with this compound, the resulting accumulation of lanosterol may trigger specific feedback mechanisms within the SREBP pathway that differ from those induced by high cholesterol levels. nih.gov This allows researchers to dissect the distinct roles of various sterol precursors in signaling. Future studies could use this compound to explore the link between SREBP activation, endoplasmic reticulum stress, and the unfolded protein response, which are critical in the survival of cancer cells. mit.edu

Synthesis of Conformationally Restricted Analogs for Mechanistic Probing

To gain a deeper understanding of how this compound interacts with its biological targets, the synthesis of conformationally restricted analogs is a key future direction. The flexible nature of the sterol side chain and parts of the ring system can make it difficult to pinpoint the exact bioactive conformation.

By introducing chemical modifications that lock the molecule into specific shapes, researchers can test which conformation is essential for its inhibitory activity. For example, introducing additional rings or bulky groups can prevent rotation around certain bonds. The synthesis of such analogs, though challenging, could provide invaluable insights into the binding pocket of its target enzymes. nih.gov This approach has been successfully used for other sterol inhibitors to enhance potency and reduce off-target effects. nih.gov

Integration with Multi-Omics Approaches for Holistic Biological Understanding

To capture the full spectrum of cellular changes induced by this compound, a multi-omics approach is essential. nih.gov This involves integrating data from lipidomics, proteomics, transcriptomics, and metabolomics to create a comprehensive picture of the compound's biological impact.

Lipidomics can provide a detailed profile of the changes in all cellular lipids, not just sterols, revealing broader effects on membrane composition and lipid signaling. frontiersin.org

Proteomics can identify changes in the expression levels of hundreds or thousands of proteins, uncovering new enzymatic targets or downstream signaling pathways affected by the compound. frontiersin.orgnih.gov

Transcriptomics will reveal which genes are up- or down-regulated in response to treatment, offering clues about the primary cellular response.

Metabolomics will track changes in small molecule metabolites, connecting the inhibition of sterol synthesis to other metabolic pathways.

By integrating these large datasets, researchers can construct a holistic model of the cellular response to this compound. researchgate.net This powerful, systems-level view is crucial for understanding its mechanism of action and for identifying potential therapeutic applications in diseases characterized by dysregulated lipid metabolism. frontiersin.orgnih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 24,25-dihydrolanosterol |

| Cholesterol |

Q & A

Basic: How is the stereochemistry of 14-Ethylcholest-7-ene-3,15-diol experimentally determined?

Methodological Answer:

The stereochemistry of steroidal diols like this compound is resolved using X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. For example, the C-15 epimer of a structurally similar compound (14α-methylcholest-7-ene-3β,15-diol) was confirmed via X-ray diffraction, revealing the 15β-hydroxyl configuration . NMR analysis, particularly - and -NMR, is critical for distinguishing diastereomers by comparing coupling constants and chemical shifts with synthetic standards .

Advanced: How do researchers resolve discrepancies in diol-based paleoclimate proxies across marine and freshwater systems?

Methodological Answer:

Discrepancies arise due to differing biological sources of diols in marine (e.g., C1,15-diol dominance) versus freshwater (e.g., C1,15-diol dominance) environments. To address this:

- Ternary plots of fractional abundances (C1,13-, C1,15-, C1,15-diols) distinguish riverine vs. marine inputs .

- Calibration studies using sediment cores (e.g., Black Sea vs. Danube River) quantify the impact of salinity on diol indices like the Long Chain Diol Index (LDI) .

- Statistical validation (e.g., t-tests) identifies seasonal or spatial variations in diol distributions, as seen in the Godavari River delta .

Basic: What synthetic strategies are employed to produce this compound derivatives?

Methodological Answer:

Synthesis involves multi-step functionalization of steroidal backbones:

- Epoxidation and hydroxylation : Intermediates like 4,4-dimethyl-14α-ethyl-5α-cholest-7-en-15α-ol-3-one are synthesized via epoxidation of Δ-steroids, followed by regioselective hydroxylation at C-3 and C-15 .

- Protecting groups : Acetyl or benzoyl groups stabilize intermediates during oxidation/reduction steps, as demonstrated in the synthesis of 3β,15α-diacetoxy derivatives .

Advanced: How can in situ production of diols be distinguished from allochthonous inputs in river systems?

Methodological Answer:

- Isotopic labeling : Incubating river SPM (suspended particulate matter) with -bicarbonate tracks de novo diol synthesis. In the Rhine River, negligible incorporation into LCDs suggested fossil (not contemporary) origins in fast-flowing regions .

- Eukaryotic rRNA sequencing : 18S rRNA analysis of SPM identifies algal LCD producers (e.g., eustigmatophytes), which are scarce in rivers but abundant in stagnant reservoirs .

Basic: What is the biosynthetic role of this compound in cholesterol pathways?

Methodological Answer:

Incubation studies with rat liver homogenates demonstrate that 14α-methylcholest-7-ene-3β,15β-diol (a structural analog) is converted to cholesterol, implicating it as a biosynthetic intermediate. Enzymatic epimerization at C-15 is critical for downstream transformations .

Advanced: How is the C32_{32}321,15-diol/C30_{30}301,15-diol ratio optimized for salinity reconstructions?

Methodological Answer:

- Fractional abundance thresholds : In the Godavari River, C1,15-diol >70% indicates freshwater, while C1,15-diol >50% signals marine influence .

- BIT index correlation : In Danube-Black Sea transects, C1,15-diol abundance inversely correlates with BIT (Branched vs. Isoprenoid Tetraether) values, validating its use as a freshwater tracer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.